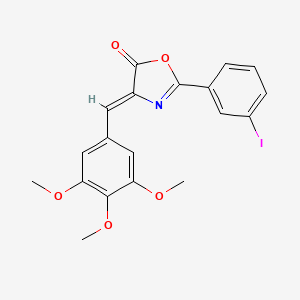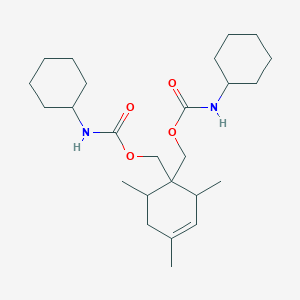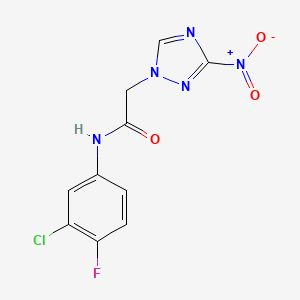![molecular formula C15H19NO6S B11690009 (2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is a complex organic compound with a unique structure that includes a methoxy group, an oxolane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxolane ring, the introduction of the sulfonamide group, and the final coupling to form the enone structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enone structure can be reduced to form the corresponding alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the enone can produce a saturated alkane.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its sulfonamide group is particularly useful for investigating enzyme inhibition mechanisms.
Medicine
In medicine, (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The enone structure can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A chitosan derivative with applications in biopharmaceuticals and drug delivery systems.
Uniqueness
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19NO6S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO6S/c1-21-13-6-4-11(5-7-15(17)18)9-14(13)23(19,20)16-10-12-3-2-8-22-12/h4-7,9,12,16H,2-3,8,10H2,1H3,(H,17,18)/b7-5+ |
InChI Key |
ZZEUWCBLUCKAIA-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2CCCO2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2CCCO2 |
solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)

![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)
